molecular formula C15H12N6O2S B2414638 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034551-40-9

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B2414638
CAS RN: 2034551-40-9
M. Wt: 340.36
InChI Key: VGXDMBKYAZAXMT-UHFFFAOYSA-N
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Description

The compound is related to a class of molecules known as 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides . These molecules have been studied for their inhibitory effects against Falcipain-2 (FP-2), a principal cysteine protease of Plasmodium falciparum, making them potential candidates for developing anti-malarial drugs .


Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This forms a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .

Scientific Research Applications

Anti-Malarial Drug Development

The cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum is a crucial enzyme involved in hemoglobin degradation within erythrocytic trophozoites. Researchers have designed and synthesized novel small molecule FP-2 inhibitors based on this compound. These inhibitors exhibit high inhibitory activity against FP-2, making them potential candidates for developing new anti-malarial drugs .

Enzyme Inhibition Beyond FP-2

Apart from FP-2 inhibition, this compound’s structure suggests broader enzyme inhibitory potential. Researchers are exploring its effects on other proteases and enzymes, aiming to identify additional therapeutic targets.

properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c22-13(11-8-19-21-5-1-3-16-12(11)21)17-4-6-20-9-18-14-10(15(20)23)2-7-24-14/h1-3,5,7-9H,4,6H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXDMBKYAZAXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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